Clindamycin B Palmitate, also known as Clindamycin Palmitate Hydrochloride, is an ester formed from the antibiotic clindamycin and palmitic acid. This compound is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-positive bacteria and anaerobes. Clindamycin is a member of the lincosamide class of antibiotics, which has been shown to be effective against a wide range of infections.
Clindamycin B Palmitate is derived from clindamycin hydrochloride, which was first synthesized in 1967. It is classified as a lincosamide antibiotic and is commonly used in its hydrochloride form for oral administration. The compound is particularly noted for its efficacy against Gram-positive aerobes and anaerobes, making it a valuable option in clinical settings where resistance to other antibiotics may be present .
The synthesis of Clindamycin B Palmitate typically involves the reaction of clindamycin hydrochloride with palmitoyl chloride in the presence of an acid-binding agent. Various methods have been developed for this synthesis:
The synthesis process can be complex, requiring precise control of temperature and reaction times to minimize byproducts and maximize yield. For instance, one method specifies maintaining temperatures between 0°C and 40°C during the reaction phase to ensure optimal conditions for product formation .
Clindamycin B Palmitate has a molecular formula of CHClNOS. The structure consists of a clindamycin backbone linked to a palmitic acid moiety through an ester bond.
Clindamycin B Palmitate can undergo various chemical reactions typical of esters:
The hydrolysis reaction can be represented as follows:
This reaction is significant in understanding the pharmacokinetics of the drug when administered orally.
Clindamycin B Palmitate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing peptide bond formation during translation, which ultimately leads to bacterial cell death.
Clindamycin B Palmitate is primarily used in clinical settings for:
The lincosamide antibiotic class originated with lincomycin, isolated in 1963 from Streptomyces lincolnensis. While effective against Gram-positive bacteria, lincomycin exhibited poor oral absorption and gastrointestinal tolerability. Structural optimization yielded clindamycin (7-chloro-7-deoxylincomycin) in 1966, which demonstrated 10-fold greater potency and broader anaerobic coverage [1] [3]. Clindamycin’s clinical utility was hampered by its intensely bitter taste and gastric irritation, particularly problematic for pediatric formulations. This led to the strategic development of clindamycin palmitate—a prodrug ester designed to mask bitterness while maintaining therapeutic efficacy [2] [5]. The palmitate esterification represents a landmark application of prodrug technology to overcome pharmaceutical limitations while preserving the core antibacterial mechanism: inhibition of bacterial protein synthesis via 50S ribosomal subunit binding [1] [10].
Table 1: Evolution of Key Lincosamide Antibiotics
Compound | Year Introduced | Key Advancement | Limitation Addressed |
---|---|---|---|
Lincomycin | 1963 | Natural isolate from S. lincolnensis | Low potency, narrow spectrum |
Clindamycin | 1966 | 7-chloro substitution of lincomycin | Poor bioavailability, bitterness |
Clindamycin Palmitate | 1970 | Ester prodrug with palmitic acid | Pediatric palatability |
Clindamycin palmitate hydrochloride (chemical name: Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride) is synthesized via esterification of clindamycin’s C2 hydroxyl group with palmitic acid [5] [8]. This modification transforms the hydrophilic clindamycin molecule (log P ≈ 1.1) into a lipophilic prodrug (log P ≈ 5.8), fundamentally altering its physicochemical behavior:
Table 2: Molecular Comparison of Clindamycin and Its Palmitate Prodrug
Property | Clindamycin Hydrochloride | Clindamycin Palmitate Hydrochloride |
---|---|---|
Molecular Formula | C₁₈H₃₄ClN₂O₅S | C₃₄H₆₃ClN₂O₆S·HCl |
Molecular Weight (g/mol) | 424.98 | 699.85 |
Key Functional Groups | Free C2-OH, amine HCl salt | C2-palmitate ester, amine HCl salt |
Log P (Predicted) | ~1.1 | ~5.8 |
UV λmax (nm) | 210 | 210 |
The palmitate ester serves dual pharmaceutical purposes:
Table 3: Enzymatic Activation Pathway of Clindamycin Palmitate
Site | Enzyme | Chemical Transformation | Outcome |
---|---|---|---|
Intestinal Lumen | Carboxylesterases | Ester hydrolysis at C2 position | Cleavage of palmitate moiety |
Enterocytes | Hepatic-like esterases | Complete conversion to clindamycin | Bioactive molecule release |
Portal Circulation | Serum esterases | Minor secondary hydrolysis | Systemic clindamycin distribution |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5